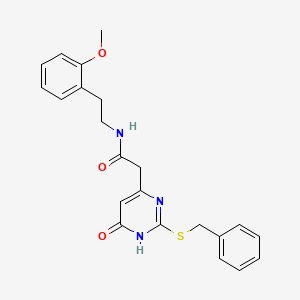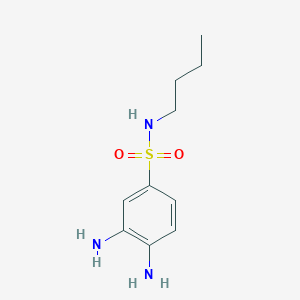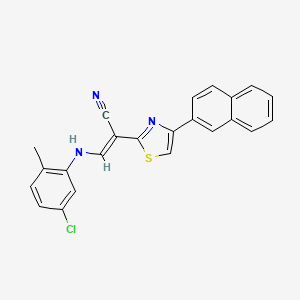![molecular formula C19H14ClF3N2 B2617473 4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline CAS No. 2058814-27-8](/img/structure/B2617473.png)
4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline, or 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline, is a synthetic aromatic amine compound with a range of potential applications in scientific research. It has a molecular formula of C14H12ClF3N3 and a molecular weight of 306.7 g/mol. This compound is a derivative of aniline and has a highly polar structure due to the presence of the trifluoromethyl group. Its potential applications include use in the synthesis of novel compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate.
Wissenschaftliche Forschungsanwendungen
4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline has a range of potential applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of novel compounds, and as a pharmaceutical intermediate. It is also used in the synthesis of chiral compounds, which are important in drug discovery and development. Additionally, this compound has been studied for its potential use in the synthesis of polymers and other materials.
Wirkmechanismus
Target of Action
Similar compounds have been found to act on cell surface tyrosine kinase receptors . These receptors play a crucial role in many cellular processes including growth, differentiation, metabolism, and apoptosis .
Mode of Action
It is suggested that similar compounds interact with their targets, such as tyrosine kinase receptors, leading to subsequent activation of intracellular kinases . This interaction can result in changes in cellular processes such as proliferation and angiogenesis .
Biochemical Pathways
It is known that tyrosine kinase receptors, which are potential targets of this compound, are involved in several key biochemical pathways, including the mapk/erk pathway, pi3k/akt pathway, and jak/stat pathway . The activation or inhibition of these pathways can have downstream effects on cell proliferation, survival, and differentiation .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are mentioned in the context of similar compounds .
Result of Action
It is suggested that similar compounds can influence tumor cell proliferation and angiogenesis , likely through their interaction with tyrosine kinase receptors and subsequent activation of intracellular kinases .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable and can be stored and handled safely in the laboratory. Additionally, it is a relatively inexpensive compound and can be purchased in bulk. However, the compound is not highly soluble in water, which can limit its use in certain experiments. Additionally, the compound is not very reactive and may require the use of other reagents to facilitate its reaction with other compounds.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline. One potential direction is the use of the compound in the synthesis of novel compounds, such as chiral compounds, polymers, and other materials. Additionally, the compound could be used in the development of pharmaceuticals, as it has been shown to have potential as a pharmaceutical intermediate. Additionally, the compound could be used as a reagent in organic synthesis, as it can facilitate the formation of new bonds between molecules. Finally, further research could be conducted to further understand the biochemical and physiological effects of the compound.
Synthesemethoden
The synthesis of 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline is a multi-step process that involves several chemical reactions. The first step is the preparation of N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline by reacting aniline with 5-(trifluoromethyl)-2-pyridine in the presence of a base such as pyridine. The next step is the reaction of the resulting N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline.
Eigenschaften
IUPAC Name |
4-chloro-N-[[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2/c20-16-6-8-17(9-7-16)24-11-13-1-3-14(4-2-13)18-10-5-15(12-25-18)19(21,22)23/h1-10,12,24H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWWPXVFUPARMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2617390.png)
![(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2617393.png)

![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2617397.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2617399.png)



![3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide](/img/structure/B2617404.png)



![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)